Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- involves multiple steps. The primary synthetic route includes the reaction of 4-methylbenzaldehyde with 4-methylphenylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with 4-[2-(diethylamino)ethoxy]benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiestrogenic properties and potential use in treating hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- involves its interaction with estrogen receptors. As a nonsteroidal antiestrogen, it binds to estrogen receptors and inhibits their activity, thereby blocking the effects of estrogen in the body. This mechanism is crucial in its potential therapeutic applications for hormone-related disorders .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another nonsteroidal antiestrogen used in the treatment of breast cancer.
Clomiphene: A selective estrogen receptor modulator used in fertility treatments.
Raloxifene: Used in the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness
Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)- is unique due to its specific chemical structure, which provides distinct antiestrogenic properties.
Properties
CAS No. |
14496-86-7 |
---|---|
Molecular Formula |
C28H35NO2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-bis(4-methylphenyl)ethanol |
InChI |
InChI=1S/C28H35NO2/c1-5-29(6-2)19-20-31-27-17-15-26(16-18-27)28(30,25-13-9-23(4)10-14-25)21-24-11-7-22(3)8-12-24/h7-18,30H,5-6,19-21H2,1-4H3 |
InChI Key |
PHQQYLZEKVGECV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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